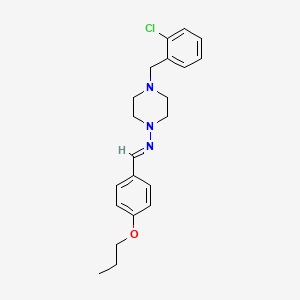

![molecular formula C14H14N4O3S B3910987 2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)

2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate

Overview

Description

2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate, also known as DBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBS is a sulfonate derivative of phenylhydrazine and is commonly used as a reagent in analytical chemistry and biochemistry.

Scientific Research Applications

Tuberculosis Treatment

This compound has been used in the development of novel pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold as noncovalent inhibitors of DprE1 for tuberculosis treatment . Three compounds exhibited promising antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL .

Antibacterial Activity

The compound was screened for its antibacterial activity against a range of bacterial strains, including S. aureus, B. subtilis, S. mutans, E. coli, S. typhi, and K. pneumoniae . Compounds T6 and T12 demonstrated significant antibacterial activity .

Antifungal Efficacy

The compound’s antifungal efficacy was also scrutinized against A. fumigatus and A. niger . Compound T6 exhibited substantial antifungal activity .

Low Toxicity

All of the active compounds demonstrated exceedingly low toxicity without any adverse effects on normal cells .

Pharmacological Potential

In silico analysis encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) considerations was undertaken to deepen our understanding of these compounds . Molecular docking analyses against the DprE1 enzyme was conducted and Density-Functional Theory (DFT) studies were employed to elucidate the electronic properties of the compounds, thereby enhancing our understanding of their pharmacological potential .

Structural and Spectroscopic Characterization

The compound has been characterized using FTIR, 1H and 13C NMR, and absorption spectroscopies and single-crystal X-ray diffraction . Quantum chemical calculations of the compound (molecular structure, vibrational wavenumbers and gauge including atomic orbital, 1H and 13C NMR chemical shifts) were executed using the density functional theory method at the B3LYP/6-311++G (d, p) level of theory .

Mechanism of Action

Target of Action

The primary target of CCG-13771 is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound exerts its inhibitory effects on DprE1 through the formation of hydrogen bonds with the pivotal active site Cys387 residue .

Mode of Action

CCG-13771 interacts with its target, DprE1, by forming hydrogen bonds with the Cys387 residue in the active site . This interaction inhibits the function of DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria .

Result of Action

The result of CCG-13771’s action is the inhibition of DprE1, which leads to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption results in the death of the bacteria, exhibiting promising antitubercular activity .

properties

IUPAC Name |

[2-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c15-14(16)18-17-10-11-6-4-5-9-13(11)21-22(19,20)12-7-2-1-3-8-12/h1-10H,(H4,15,16,18)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCMXQXKKZNDGC-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(2-carbamimidoylhydrazinylidene)methyl]phenyl benzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)

![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)

![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)

![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)

![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)

![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)

![N-[4-(dimethylamino)phenyl]-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B3911002.png)

![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)